molecular formula C12H16N2O7 B12319159 (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid

Cat. No.: B12319159
M. Wt: 300.26 g/mol
InChI Key: HYSPNOMZFGNKBR-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid is a complex organic compound with significant applications in scientific research. This compound features a unique structure that includes an amino acid backbone with a 4,5-dimethoxy-2-nitrobenzyloxy group attached. Its unique properties make it valuable in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid typically involves multiple stepsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo photochemical reactions, leading to the release of active intermediates. These intermediates can interact with biological molecules, affecting various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid is unique due to its specific structure, which combines an amino acid backbone with a 4,5-dimethoxy-2-nitrobenzyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H16N2O7

Molecular Weight

300.26 g/mol

IUPAC Name

2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid

InChI

InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16)

InChI Key

HYSPNOMZFGNKBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC

Origin of Product

United States

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